Brevinin-1PTa
Descripción
Brevinin-1PTa is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Pelophylax genus of frogs. It belongs to the brevinin-1 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (CKSSCPPL) formed via a disulfide bridge . This 24-residue peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even enveloped viruses. Its mechanism involves membrane disruption via pore formation, driven by its amphipathic α-helical structure and positive charge (+5 at physiological pH) .
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
FMGGLIKAATKIVPAAYCAITKKC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
Table 1: Structural Features of Brevinin-1PTa and Related Peptides
| Peptide | Source | Length (residues) | Net Charge | Key Structural Motifs | Secondary Structure |
|---|---|---|---|---|---|
| Brevinin-1PTa | Pelophylax spp. | 24 | +5 | C-terminal disulfide ring (CKSSCPPL) | α-helix (residues 5–20) |
| Brevinin-1E | Rana esculenta | 25 | +6 | C-terminal disulfide ring (CKISKQPL) | α-helix (residues 3–18) |
| Temporin L | Rana temporaria | 13 | +3 | Linear, no disulfide bonds | Amphipathic α-helix |
| Magainin 2 | Xenopus laevis | 23 | +4 | Linear, Gly-rich N-terminal | α-helix (residues 2–20) |
Key Findings :
- Brevinin-1PTa’s disulfide ring enhances structural stability compared to linear peptides like Temporin L, reducing susceptibility to proteolytic degradation .
- Its longer α-helical domain (residues 5–20) allows deeper membrane penetration than Magainin 2, correlating with stronger bactericidal activity .
Table 2: Antimicrobial Activity (MIC, μg/mL)
| Pathogen | Brevinin-1PTa | Brevinin-1E | Temporin L | Magainin 2 |
|---|---|---|---|---|
| E. coli | 2.5 | 5.0 | 10.0 | 12.5 |
| S. aureus | 1.2 | 2.5 | 6.3 | 25.0 |
| C. albicans | 4.0 | 8.0 | 20.0 | >50 |
| Hemolytic Activity (HC50)* | 45.0 | 30.0 | 15.0 | 100.0 |
*HC50: Concentration causing 50% hemolysis of human erythrocytes.
Key Findings :
- Brevinin-1PTa shows 2–4× lower MIC values than Brevinin-1E against E. coli and S. aureus, likely due to higher charge density (+5 vs. +6) optimizing electrostatic interactions with bacterial membranes .
- Temporin L’s shorter length limits its antifungal efficacy, while Brevinin-1PTa’s disulfide ring enhances stability in serum, improving pharmacokinetics .
Stability and Pharmacokinetic Profiles
Table 3: Stability Under Physiological Conditions
| Parameter | Brevinin-1PTa | Brevinin-1E | Temporin L |
|---|---|---|---|
| Protease Resistance | High | Moderate | Low |
| pH Stability (2–10) | Stable | Stable | Unstable |
| Serum Half-life (h) | 6.0 | 4.5 | 1.5 |
Therapeutic Potential and Clinical Relevance
Brevinin-1PTa’s low hemolytic activity (HC50 = 45 μg/mL) and high selectivity index (SI = HC50/MIC > 10 for S. aureus) make it a promising candidate for topical antimicrobial formulations. In contrast, Temporin L’s high hemolysis (HC50 = 15 μg/mL) restricts its use . Synergistic studies show Brevinin-1PTa enhances conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant P. aeruginosa by permeabilizing membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
